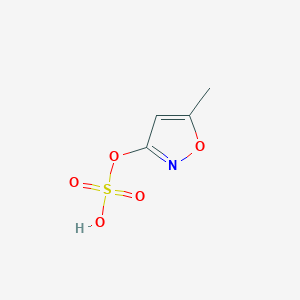
5-Methyl-3-isoxazolyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-isoxazolyl sulfate is a heterocyclyl sulfate that is 1,2-oxazol-3-yl hydrogen sulfate substituted by a methyl group at position 5. It is a heterocyclyl sulfate and a member of isoxazoles.
Applications De Recherche Scientifique
Medicinal Chemistry
5-Methyl-3-isoxazolyl sulfate has been studied for its potential as an antimicrobial agent. It acts primarily by inhibiting the enzyme dihydropteroate synthase, which is crucial in the folic acid synthesis pathway in bacteria. This inhibition leads to a deficiency in nucleotides and amino acids essential for bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL | |
| Klebsiella pneumoniae | 25 µg/mL |
Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as a broad-spectrum antibiotic.
Anticancer Research
The compound has also been investigated for its anticancer properties. Studies indicate that it may selectively inhibit cancer cell proliferation while sparing normal cells.
Case Study: Cytotoxicity Evaluation
In vitro studies on colon adenocarcinoma (HT29) cells demonstrated that:
- CC50 of this compound : 58.4 µM
- CC50 of Cisplatin : 47.2 µM
- CC50 of 5-Fluorouracil : 381.2 µM
These results suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics due to its lower cytotoxicity compared to standard chemotherapeutic agents.
Environmental Applications
Recent research has highlighted the ability of certain bacterial strains to utilize this compound as a sole carbon and nitrogen source, suggesting its potential role in bioremediation processes. For instance, the strain Nocardioides sp. N39 was shown to degrade this compound effectively, indicating its applicability in environmental cleanup efforts .
Table 2: Degradation Characteristics of Nocardioides sp. N39
| Initial Concentration (mg/L) | Degradation Rate (%) | Time (h) |
|---|---|---|
| 165.33 | 84.51 ± 3.10 | 168 |
| 428.31 | 42.80 | 168 |
This data illustrates how microbial degradation can be harnessed for environmental applications, potentially aiding in the detoxification of contaminated sites .
Propriétés
Formule moléculaire |
C4H5NO5S |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
(5-methyl-1,2-oxazol-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H5NO5S/c1-3-2-4(5-9-3)10-11(6,7)8/h2H,1H3,(H,6,7,8) |
Clé InChI |
RQDUXWSGZLYVCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)OS(=O)(=O)O |
SMILES canonique |
CC1=CC(=NO1)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















